

3-(Ethylthio)propanol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-depth Technical Guide to **3-(Ethylthio)propanol**: Molecular Structure, Properties, and Analysis

Introduction

3-(Ethylthio)propanol, also known by its IUPAC name 3-ethylsulfanylpropan-1-ol, is a bifunctional organic molecule containing both a primary alcohol and a thioether (sulfide) group. [1] Its unique combination of functional groups makes it a molecule of interest in various fields of chemical synthesis, including as a potential building block for more complex molecules in materials science and pharmaceutical development. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and life sciences.

Molecular Identity and Chemical Formula

The fundamental identity of a chemical compound is established by its molecular formula and structure. **3-(Ethylthio)propanol** is characterized by a three-carbon propyl chain. An ethylthio group ($\text{CH}_3\text{CH}_2\text{S}-$) is attached to one end of the chain (position 3), and a hydroxyl group ($-\text{OH}$) is at the other end (position 1).

- Molecular Formula: $\text{C}_5\text{H}_{12}\text{OS}$ [1][2]
- Molecular Weight: 120.21 g/mol [1][2]

- CAS Number: 18721-61-4[1][2][3]
- Canonical SMILES: CCSCCCO[1]
- InChI Key: KRUIXSIEMOWXOF-UHFFFAOYSA-N[1][4]

The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom imparts specific properties related to polarity, solubility, and reactivity.

Physicochemical Properties

The physical and chemical properties of **3-(Ethylthio)propanol** are crucial for its handling, application in reactions, and purification. These properties are summarized in the table below.

Property	Value	Source
Appearance	Liquid	[5]
Density	0.992 g/cm ³	[1][6]
Boiling Point	103 °C (at 15 torr)	[1]
Flash Point	75 °C	[6]
LogP (Octanol/Water Partition Coefficient)	1.122 (Calculated)	[4]
Refractive Index	1.4830	[6]

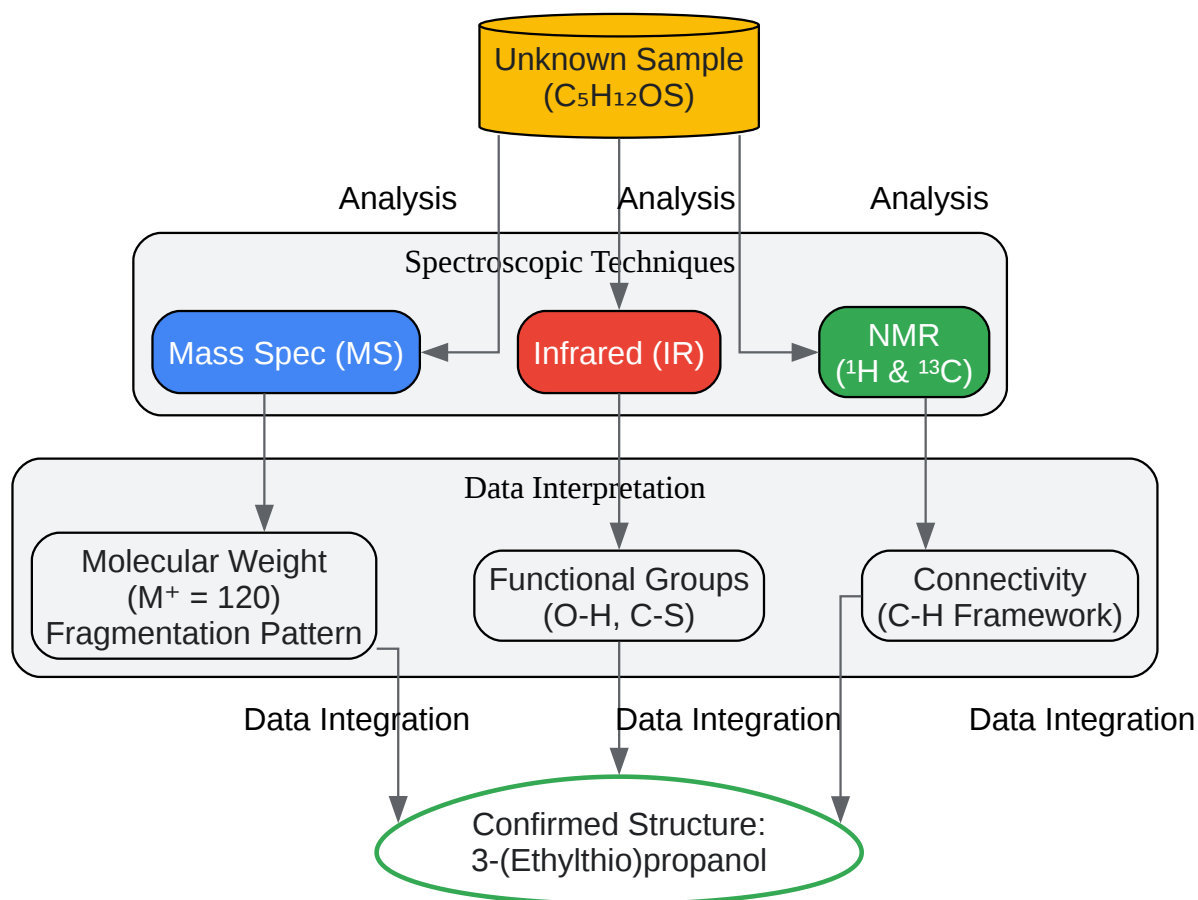
The LogP value suggests a moderate lipophilicity, indicating solubility in a range of organic solvents as well as some miscibility with water.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of a compound like **3-(Ethylthio)propanol** relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly cataloged, a theoretical analysis based on fundamental principles allows for a robust prediction of its spectroscopic signature.

Workflow for Spectroscopic Analysis

The logical workflow for identifying an unknown structure using multiple spectroscopic inputs is a cornerstone of chemical analysis. This process involves integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to piece together the molecular puzzle.



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Caption: Workflow for molecular structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. For **3-(Ethylthio)propanol**, the key expected absorptions are:

- O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm^{-1} is the most definitive peak, confirming the presence of the alcohol's hydroxyl group.^[7] The broadness is due to hydrogen bonding.
- C-H Stretch: Sharp peaks between 2850–2960 cm^{-1} corresponding to the stretching vibrations of the C-H bonds in the ethyl and propyl groups.^[7]
- C-O Stretch: A strong band in the fingerprint region, typically around 1050–1150 cm^{-1} , indicates the C-O single bond of the primary alcohol.^[7]
- C-S Stretch: A weaker absorption in the 600–800 cm^{-1} range, which can be difficult to assign definitively but is characteristic of a thioether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy (Proton NMR) Based on the structure $\text{CH}_3\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$, we can predict five distinct proton signals:

- -OH: A broad singlet, chemical shift can vary (typically ~1-5 ppm) depending on concentration and solvent. Its integration would be 1H.
- -S-CH₂-CH₂-CH₂-OH (a): A triplet, ~3.7 ppm, integrating to 2H. It is shifted downfield by the adjacent electronegative oxygen and splits by the neighboring CH₂ (b).
- -S-CH₂-CH₂-CH₂-OH (b): A multiplet (quintet or sextet), ~1.9 ppm, integrating to 2H. It is split by the two adjacent CH₂ groups (a and c).
- CH₃-CH₂-S-CH₂- (c): A triplet, ~2.6 ppm, integrating to 2H. It is adjacent to the sulfur atom and split by the neighboring CH₂ (b).
- CH₃-CH₂-S- (d): A quartet, ~2.5 ppm, integrating to 2H. It is adjacent to sulfur and split by the methyl group (e).

- $\text{CH}_3\text{-CH}_2\text{-S-}$ (e): A triplet, ~ 1.2 ppm, integrating to 3H. It is split by the adjacent CH_2 group (d).

^{13}C NMR Spectroscopy (Carbon-13 NMR) The structure has five unique carbon atoms, which would result in five distinct signals in the proton-decoupled ^{13}C NMR spectrum:

- $\text{-CH}_2\text{-OH}$: $\sim 60\text{-}65$ ppm.
- $\text{-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$: $\sim 30\text{-}35$ ppm.
- $\text{-S-CH}_2\text{-CH}_2\text{-CH}_2\text{-OH}$: $\sim 30\text{-}35$ ppm (may overlap or be very close to the other propyl carbon).
- $\text{CH}_3\text{-CH}_2\text{-S-}$: $\sim 25\text{-}30$ ppm.
- $\text{CH}_3\text{-CH}_2\text{-S-}$: ~ 15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): A peak at $m/z = 120$ would correspond to the molecular weight of the compound.
- Key Fragments: Fragmentation would likely occur at the C-S and C-C bonds. Common fragments could include the loss of water ($\text{M}-18$, $m/z = 102$), loss of an ethyl group ($\text{M}-29$, $m/z = 91$), or cleavage alpha to the sulfur or oxygen atoms, providing further structural confirmation.

Synthesis Protocol

A standard and reliable method for synthesizing **3-(Ethylthio)propanol** is via a nucleophilic substitution reaction (an analogue of the Williamson ether synthesis).

Reaction: Ethanethiolate + 3-Halopropanol \rightarrow **3-(Ethylthio)propanol** + Halide salt

Step-by-Step Methodology

- Preparation of Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium hydroxide (1.0 eq) in a suitable

solvent like ethanol. Cool the solution in an ice bath.

- **Addition of Thiol:** Slowly add ethanethiol (1.0 eq) to the cooled basic solution. The deprotonation is exothermic and forms the sodium ethanethiolate nucleophile in situ.
- **Nucleophilic Substitution:** To the ethanethiolate solution, add 3-chloro-1-propanol (1.0 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until TLC/GC-MS analysis shows completion of the reaction.
- **Workup and Purification:**
 - Quench the reaction by adding water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.
- **Final Purification:** The resulting crude oil is purified by vacuum distillation or column chromatography to yield pure **3-(Ethylthio)propanol**.

Causality: The choice of a strong base (NaOH) ensures complete deprotonation of the weakly acidic ethanethiol, generating a potent sulfur nucleophile. 3-Chloro-1-propanol is an effective electrophile, and the primary carbon bearing the chlorine atom is accessible for an S_N2 attack. Ethanol is a suitable solvent as it solubilizes the reactants and is relatively inert under these conditions.

Applications in Research and Drug Development

While **3-(Ethylthio)propanol** is not an active pharmaceutical ingredient itself, its structure is of significant interest to medicinal chemists and drug development professionals. Bifunctional molecules like this are valuable as:

- **Synthetic Intermediates:** It can be used to build larger, more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for

further substitution, while the thioether can be oxidized to a sulfoxide or sulfone, modulating the polarity and metabolic stability of a parent molecule.

- **Linkers and Spacers:** In the development of bioconjugates or targeted drug delivery systems, the propyl chain can act as a flexible spacer.
- **Scaffolds for Analog Synthesis:** The core structure can be elaborated to create libraries of compounds for screening. The sulfur atom can participate in key binding interactions (e.g., with metal ions in metalloenzymes) or act as a metabolically softer spot compared to an all-carbon analogue.

For instance, the related compound 3-(methylthio)-1-propanol has been used as a reactant in the preparation of amphiphilic nanocarriers for drug delivery and in the synthesis of chemosensors.^[8] This highlights the potential utility of the thioether-alcohol motif in advanced pharmaceutical technologies.

Safety and Handling

As with any chemical reagent, proper handling of **3-(Ethylthio)propanol** is essential. The following information is derived from its Safety Data Sheet (SDS).

- **Hazard Statements:**
 - H315: Causes skin irritation.^{[5][6]}
 - H319: Causes serious eye irritation.^{[5][6]}
 - H335: May cause respiratory irritation.^{[5][6]}
- **Precautionary Measures (Prevention):**
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.^{[5][6]}
 - P271: Use only outdoors or in a well-ventilated area.^[5]
 - P280: Wear protective gloves, eye protection, and face protection.^[5]
- **First Aid (Response):**

- If on Skin: Wash with plenty of soap and water (P302 + P352).[5]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304 + P340). [5]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[5]
- Storage:
 - Store in a well-ventilated place. Keep container tightly closed (P403 + P233).[5]
 - Store locked up (P405).[6]
- Disposal:
 - Dispose of contents/container to an approved waste disposal plant (P501).[5]

Always consult the full Safety Data Sheet provided by the supplier before handling this chemical.

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- To cite this document: BenchChem. [3-(Ethylthio)propanol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099254#3-ethylthio-propanol-molecular-structure-and-formula]

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